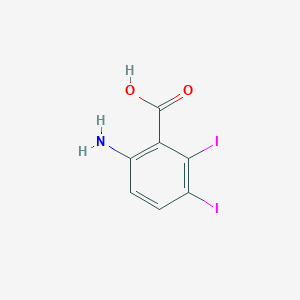

6-Amino-2,3-diiodobenzoic acid

Description

Overview of Benzoic Acid Derivatives in Chemical Research

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational scaffolds in a vast array of chemical research fields. These compounds are not only prevalent in nature but also serve as crucial intermediates in the synthesis of a multitude of commercially and scientifically important molecules. Their applications span from pharmaceuticals, where they form the active core of anti-inflammatory, antimicrobial, and anticancer agents, to the cosmetic industry as preservatives and in sunscreens. The versatility of the benzoic acid framework allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired biological activities or material characteristics. Research has demonstrated the broad biological potential of benzoic acid derivatives, including antioxidant, antidiabetic, and antiplatelet properties.

Significance of Halogenation, particularly Iodination, in Aromatic Systems

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful tool in organic synthesis. Iodination of aromatic systems, in particular, imparts unique properties to the parent molecule. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodinated aromatic compounds highly reactive and thus valuable as synthetic intermediates. bldpharm.com This reactivity allows the iodine atom to be readily displaced or to participate in a variety of cross-coupling reactions, serving as a versatile handle for constructing more complex molecular architectures. researchgate.net

The introduction of iodine can modulate the physical, chemical, and biological properties of the compound. In medicinal chemistry, iodinated compounds are utilized as X-ray contrast media and as active pharmaceutical ingredients. researchgate.net The process of aromatic iodination is typically an electrophilic aromatic substitution, often requiring an oxidizing agent to generate the electrophilic iodine species. bldpharm.com The ability to selectively introduce iodine into an aromatic ring is a cornerstone of modern synthetic strategy, enabling the creation of novel compounds for materials science and drug discovery.

Positional Isomerism in Aminodiiodobenzoic Acids and Research Implications

Positional isomerism occurs when compounds have the same molecular formula but differ in the position of their functional groups on the carbon skeleton. americanelements.comsigmaaldrich.com In the context of aminodiiodobenzoic acids, the arrangement of the amino group and the two iodine atoms on the benzoic acid ring can lead to a multitude of isomers. Each isomer, while sharing the same constituent atoms, can exhibit markedly different physical, chemical, and biological properties due to variations in intramolecular interactions, steric hindrance, and electronic effects. These differences have profound implications for research, particularly in drug design and materials science, where a specific spatial arrangement of functional groups is often critical for activity. The study of different isomers is crucial for understanding structure-activity relationships.

To appreciate the significance of positional isomerism, it is instructive to consider a well-characterized isomer, 2-Amino-3,5-diiodobenzoic acid. This compound has been synthesized and extensively studied, with its molecular geometry and intermolecular interactions investigated through single-crystal X-ray diffraction and various spectroscopic methods. sigmaaldrich.com The synthesis of this and related compounds, such as 2-amino-3,5-dibromobenzoic acid, has provided valuable data on how the positions of the halogen and amino groups influence the compound's properties. sigmaaldrich.comchemicalbook.com For instance, theoretical calculations on the possible positional isomers of these compounds have shown that the 2-amino-3,5-dihalo arrangement possesses the lowest energy, a narrow HOMO-LUMO gap, and high electrophilicity, factors that are critical in predicting chemical reactivity and potential biological activity. sigmaaldrich.com

Table 1: Physicochemical Properties of Reference Aminobenzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-3,5-diiodobenzoic acid | 609-86-9 | C₇H₅I₂NO₂ | 388.93 | 241-243 |

| 3-Amino-2,4,6-triiodobenzoic acid | 3119-15-1 | C₇H₄I₃NO₂ | 514.83 | 197-199 |

| 2,5-Diiodobenzoic acid | 14192-12-2 | C₇H₄I₂O₂ | 373.91 | 183-187 |

| 4-Amino-3-iodobenzoic acid | 2122-63-6 | C₇H₆INO₂ | 263.03 | N/A |

This table presents data for known isomers and related compounds to provide context for the properties of novel isomers. Data sourced from americanelements.comsigmaaldrich.com.

Rationale for Comprehensive Investigation of Novel Isomers (e.g., 6-Amino-2,3-diiodobenzoic Acid)

The vast structural diversity offered by positional isomerism in aminodiiodobenzoic acids presents a compelling case for the comprehensive investigation of novel, less-studied isomers such as this compound. While isomers like 2-Amino-3,5-diiodobenzoic acid are well-documented, the scientific literature lacks significant data on the 6-amino-2,3-diiodo isomer. The unique substitution pattern of this compound—with the amino group positioned between the carboxylic acid and a hydrogen, and two adjacent iodine atoms—is expected to result in a distinct set of physicochemical properties and reactivity.

Investigating such novel isomers is crucial for several reasons. Firstly, it expands our fundamental understanding of structure-property relationships in halogenated aromatic systems. Secondly, it opens avenues for the discovery of new molecules with potentially valuable applications, for instance, as new pharmaceutical scaffolds or as specialized building blocks in organic synthesis. The steric and electronic environment created by the specific arrangement of substituents in this compound could lead to novel biological activities or unique reactivity patterns not observed in its more studied counterparts. Therefore, the synthesis, characterization, and systematic study of this and other under-explored isomers are essential for advancing the field of organic chemistry and discovering new molecular functionalities.

Structure

3D Structure

Properties

Molecular Formula |

C7H5I2NO2 |

|---|---|

Molecular Weight |

388.93 g/mol |

IUPAC Name |

6-amino-2,3-diiodobenzoic acid |

InChI |

InChI=1S/C7H5I2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) |

InChI Key |

UZCNOSJPWIPGLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)I)I |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the functional groups and the skeletal structure of a molecule by examining its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the various functional groups within a molecule. For 6-Amino-2,3-diiodobenzoic acid, the FT-IR spectrum is expected to reveal characteristic absorption bands corresponding to the amino (-NH₂), carboxylic acid (-COOH), and substituted benzene (B151609) ring moieties.

The amino group typically exhibits symmetric and asymmetric N-H stretching vibrations in the region of 3500-3300 cm⁻¹. researchgate.net The carboxylic acid group is identifiable by a broad O-H stretching band, often centered around 3000 cm⁻¹, which arises from hydrogen bonding. Additionally, a strong carbonyl (C=O) stretching vibration is expected near 1700 cm⁻¹. nih.gov

The aromatic ring will present several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The presence of heavy iodine atoms will give rise to C-I stretching vibrations at lower frequencies, typically below 600 cm⁻¹. The precise positions of these bands are influenced by the electronic effects and intramolecular interactions of the substituents on the benzene ring. nih.gov

FT-Raman Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy provides vibrational data that is complementary to FT-IR. While FT-IR is sensitive to polar functional groups, FT-Raman is often more effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the C-I and C-C bonds of the aromatic ring are expected to produce strong signals in the Raman spectrum. This technique is particularly valuable for confirming the vibrations of the benzene ring skeleton and the carbon-iodine bonds, which may be weak or obscured in the FT-IR spectrum. researchgate.net

Experimental-Theoretical Vibrational Assignments and Potential Energy Distribution (PED) Analysis

To achieve an unambiguous assignment of the observed vibrational bands, a combined experimental and theoretical approach is often employed. This involves calculating the theoretical vibrational frequencies of the molecule using computational methods, such as Density Functional Theory (DFT). The calculated frequencies are then compared with the experimental FT-IR and FT-Raman data.

Potential Energy Distribution (PED) analysis is a crucial component of this approach. PED provides a quantitative measure of how much each vibrational mode contributes to a specific calculated frequency. This allows for a precise assignment of complex spectral bands that arise from the coupling of multiple vibrational motions. For instance, a study on the related compound 2-amino-3,5-diiodobenzoic acid utilized DFT calculations to investigate its molecular structure and assign its fundamental vibrational bands. nih.gov A similar methodology would be invaluable for the definitive characterization of this compound.

Below is an illustrative table of expected vibrational assignments for this compound, based on typical frequency ranges and the analysis of related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | FT-IR |

| N-H Asymmetric Stretch | ~3450 | FT-IR |

| N-H Symmetric Stretch | ~3350 | FT-IR |

| Aromatic C-H Stretch | ~3100 | FT-IR, FT-Raman |

| C=O Stretch (Carboxylic Acid) | ~1700 | FT-IR |

| N-H Bending | ~1620 | FT-IR |

| Aromatic C=C Stretch | ~1580, ~1470 | FT-IR, FT-Raman |

| C-N Stretch | ~1300 | FT-IR |

| C-I Stretch | <600 | FT-Raman, FT-IR |

Note: This table is illustrative and presents expected values. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and number of different types of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms (protons) in a molecule. In this compound, the aromatic region of the spectrum is expected to show two distinct signals for the two protons on the benzene ring. Due to their different positions relative to the substituents, these protons are chemically non-equivalent and would likely appear as doublets, resulting from coupling to each other. The amino group (-NH₂) protons would typically appear as a broad singlet, while the carboxylic acid proton (-COOH) would also be a singlet, often at a higher chemical shift (downfield). The exact chemical shifts would be influenced by the solvent used and the electronic effects of the iodo, amino, and carboxyl groups. rsc.orghmdb.ca

An illustrative table of expected ¹H NMR data is provided below.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | Singlet (broad) |

| Aromatic-H (H-4) | 7.0 - 7.5 | Doublet |

| Aromatic-H (H-5) | 6.5 - 7.0 | Doublet |

| -NH₂ | 4.0 - 6.0 | Singlet (broad) |

Note: This table is illustrative. Chemical shifts are dependent on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, which has no molecular symmetry, seven distinct signals are expected in the ¹³C NMR spectrum, one for each of the seven carbon atoms. The chemical shifts of these carbons are highly dependent on their local electronic environment.

The carboxyl carbon (-COOH) is expected to appear significantly downfield (165-180 ppm). The carbons directly bonded to the electronegative iodine atoms (C-2 and C-3) would be shifted to a lower field than typical aromatic carbons, while the carbon attached to the amino group (C-6) would be shifted upfield. The remaining aromatic carbons (C-1, C-4, and C-5) would have distinct chemical shifts based on their proximity to the various substituents. rsc.orghmdb.ca

An illustrative table of expected ¹³C NMR data is presented below.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 168 - 175 |

| C-6 (C-NH₂) | 145 - 155 |

| C-1 | 130 - 140 |

| C-4 | 120 - 130 |

| C-5 | 110 - 120 |

| C-2 (C-I) | 90 - 100 |

| C-3 (C-I) | 85 - 95 |

Note: This table is illustrative. Actual chemical shifts depend on the solvent and experimental parameters.

Computational NMR Calculations (e.g., GIAO method with SCRF solvent model) in Spectral Interpretation

For analogous compounds like 2-, 3-, and 4-aminobenzoic acids, a linear correlation has been established between the theoretical GIAO NMR shieldings and experimental data. researchgate.net In a study on 2-amino-3,5-diiodobenzoic acid, a positional isomer of the title compound, ¹H and ¹³C NMR chemical shifts were analyzed using GIAO NMR calculations with a Solvation Model based on Density (SMD) in a chloroform (B151607) solvent model. researchgate.net This approach allows for the consideration of solvent effects, which can significantly influence chemical shifts.

For this compound, a similar computational approach would be employed. The geometry of the molecule would first be optimized, and then the NMR shielding constants would be calculated using the GIAO method. These theoretical values can then be used to predict the ¹H and ¹³C NMR spectra, aiding in the assignment of signals in future experimental work. The predicted chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing and sterically bulky iodine atoms and carboxylic acid group.

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical)

| Technique | Parameter | Predicted Value/Characteristic |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons in the range of 7-8 ppm; NH₂ protons and COOH proton with distinct shifts. |

| ¹³C NMR | Chemical Shift (ppm) | Carboxylic carbon around 170 ppm; Aromatic carbons showing distinct shifts due to substituent effects. |

| UV-Vis | λmax (nm) | Multiple absorption bands expected in the UV region due to π-π* and n-π* transitions. |

| Mass Spec. | Molecular Ion (m/z) | ~388.86 (for C₇H₅I₂NO₂) |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals (π and n) to higher energy anti-bonding orbitals (π*).

Experimental studies on the closely related isomer, 2-amino-3,5-diiodobenzoic acid, have been conducted. nih.gov The UV-Vis spectrum of this compound was recorded and analyzed to identify its electronic bands. nih.gov It is expected that this compound would also exhibit characteristic absorption bands in the UV region. The presence of the amino group (an auxochrome) and the iodine atoms are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid.

Time-Dependent Density Functional Theory (TD-DFT) for Predicted Electronic Spectra

To complement experimental UV-Vis data, Time-Dependent Density Functional Theory (TD-DFT) calculations are a powerful tool for predicting electronic absorption spectra. nih.gov This method can calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. researchgate.net

For the related compound 2-amino-3,5-diiodobenzoic acid, theoretical electronic spectra were simulated using the Polarizable Continuum Model (PCM) at the TD-B3LYP level of theory. researchgate.net A similar approach for this compound would involve optimizing the ground state geometry followed by a TD-DFT calculation to predict the UV-Vis spectrum. This would allow for the assignment of the observed experimental bands to specific electronic transitions, such as π → π* and n → π*.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular formula, C₇H₅I₂NO₂.

The fragmentation of benzoic acid derivatives under electron ionization (EI) typically involves characteristic losses. ucl.ac.uk Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). ucl.ac.uk For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. ucl.ac.uk

In the case of this compound, fragmentation would likely involve:

Loss of the carboxylic acid group: A significant fragment corresponding to the loss of COOH (m/z = M - 45).

Loss of iodine atoms: Sequential loss of the two iodine atoms would lead to prominent peaks.

Cleavage of the amino group: Fragmentation involving the amino group is also possible.

Studying the fragmentation of related amino acids and their derivatives can provide further insight into the expected fragmentation patterns. nih.govphyschemres.org

X-ray Crystallography for Solid-State Molecular Structure

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

For the positional isomer, 2-amino-3,5-diiodobenzoic acid, single-crystal X-ray diffraction has been used to investigate its molecular geometry and both intra- and inter-molecular interactions. nih.gov Such an analysis for this compound would reveal the planarity of the benzene ring, the orientation of the amino and carboxylic acid groups relative to the ring, and the precise bond lengths and angles, which are influenced by the steric and electronic effects of the iodine substituents. The crystal packing would likely be stabilized by hydrogen bonding interactions involving the amino and carboxylic acid groups. arabjchem.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-3,5-diiodobenzoic acid |

| 2-aminobenzoic acid |

| 3-aminobenzoic acid |

| 4-aminobenzoic acid |

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The arrangement of molecules in the solid state, governed by intra- and intermolecular interactions, is crucial in determining the physical and chemical properties of a compound. For substituted benzoic acid derivatives, hydrogen bonding and crystal packing are dominant forces.

In related compounds like 2-amino-3,5-diiodobenzoic acid, single-crystal X-ray diffraction has been employed to investigate molecular geometry and both intra- and intermolecular interactions. nih.gov For instance, in the crystal structure of 5-amino-2,4,6-triiodoisophthalic acid monohydrate, an extensive hydrogen-bond network is observed, involving O—H⋯O, N—H⋯O, and O—H⋯N interactions with all potential donors and a water molecule. nih.gov Such interactions are pivotal in stabilizing the crystal lattice. The study of these interactions often involves computational methods, such as Density Functional Theory (DFT), to model and understand the energetic and electronic structure parameters. mdpi.com

Thermal Analysis for Stability Investigations

Thermal analysis techniques are essential for determining the stability of a compound under varying temperature conditions. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are key methods used for this purpose.

Thermogravimetric Analysis (TGA)

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. hitachi-hightech.com This allows for the detection of physical and chemical changes such as phase transitions, melting, and decomposition. hitachi-hightech.comresearchgate.net DTA provides information on the thermodynamics of these processes. For a crystalline solid like this compound, a DTA curve would be expected to show an endothermic peak corresponding to its melting point. The melting point of the related compound, 3-Amino-2-iodobenzoic acid, is reported to be in the range of 121-130 °C. sigmaaldrich.com Any decomposition events would typically be observed as exothermic peaks at higher temperatures.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Researchers have performed geometry optimizations for 2-Amino-3,5-diiodobenzoic acid using Density Functional Theory (DFT) methods. nih.gov Such calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. The study by Yıldırım et al. (2015) employed the B3LYP functional with the 6-311++G(d,p) basis set, a widely accepted combination for obtaining accurate molecular geometries. acs.orgresearchgate.net

The optimized geometrical parameters, such as bond lengths and bond angles, provide a foundational understanding of the molecule's structure. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For 2-Amino-3,5-diiodobenzoic acid, the calculated geometric parameters were found to be in good agreement with experimental X-ray diffraction data. nih.gov

| Parameter | Bond | Calculated Bond Length (Å) |

|---|---|---|

| Bond Lengths | C-I | 2.11 - 2.12 |

| C-N | 1.39 | |

| Bond Angles | C-C-I | 118° - 122° |

| C-C-N | 119° - 123° |

Currently, there is no available research data in the public domain that explores the monomeric and dimeric structures or the interconversion pathways for 6-Amino-2,3-diiodobenzoic acid or its closely related isomers.

Detailed Potential Energy Surface (PES) scans for tautomerism, such as proton transfer events, and other conformational changes have not been reported in the scientific literature for this compound or its isomers.

Electronic Structure Analysis

The electronic properties of 2-Amino-3,5-diiodobenzoic acid have been investigated through the analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state to an excited state. For 2-Amino-3,5-diiodobenzoic acid, the HOMO-LUMO gap was calculated to be relatively narrow, indicating a higher degree of electrophilicity. nih.gov The HOMO is primarily localized on the amino group and the aromatic ring, indicating these are the main sites for electron donation. Conversely, the LUMO is distributed over the carboxylic acid group and the aromatic ring, suggesting these are the regions most susceptible to nucleophilic attack.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.8018 |

| LUMO Energy | -2.1244 |

| HOMO-LUMO Gap (ΔE) | 3.6774 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. acs.org The MEP for 2-Amino-3,5-diiodobenzoic acid was calculated to understand its reactive sites. nih.gov

The MEP map reveals regions of negative electrostatic potential, typically shown in red, which are susceptible to electrophilic attack. In the case of 2-Amino-3,5-diiodobenzoic acid, these negative regions are concentrated around the oxygen atoms of the carboxylic acid group. Conversely, regions of positive electrostatic potential, depicted in blue, indicate areas prone to nucleophilic attack. These are found around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group. The iodine atoms also influence the electrostatic potential due to their size and polarizability. This detailed charge distribution map is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing of the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a chemist's Lewis structure. uni-muenchen.de This analysis provides quantitative insight into electron delocalization, hyperconjugative interactions, and the nature of chemical bonds. By examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, their energetic importance can be estimated using second-order perturbation theory. uni-muenchen.de

Key interactions include the delocalization of the nitrogen lone pair (LP(N)) into the π* orbitals of the benzene (B151609) ring and the lone pairs of the carboxyl oxygen atoms (LP(O)) interacting with adjacent bonds. The presence of electron-withdrawing iodine atoms also influences the electronic landscape, affecting the energy of these donor-acceptor interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C-C)ring | High | p-π conjugation, charge delocalization into the ring |

| LP (Ocarbonyl) | π* (C-Ohydroxyl) | Moderate | Resonance within the carboxyl group |

| LP (Ohydroxyl) | σ* (C-Cring) | Moderate | Hyperconjugation, electron donation to the ring |

| π (C=C)ring | π* (C=C)ring | High | Intra-ring π-delocalization |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental findings. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to calculate IR, NMR, and UV-Vis spectra. daneshyari.comresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated from the optimized molecular geometry. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using empirical factors to provide better agreement with experimental spectra. researchgate.net The predicted IR spectrum for this compound would show characteristic peaks corresponding to the functional groups present.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

|---|---|---|

| N-H stretch (asymmetric & symmetric) | 3500-3300 | Vibrations of the amino group |

| O-H stretch | 3300-2500 (broad) | Stretching of the carboxylic acid hydroxyl group, often broad due to hydrogen bonding |

| C=O stretch | 1720-1680 | Stretching of the carbonyl group in the carboxylic acid |

| C=C stretch | 1600-1450 | Aromatic ring vibrations vscht.cz |

| C-N stretch | 1350-1250 | Stretching of the carbon-nitrogen bond |

| C-I stretch | 600-500 | Stretching of the carbon-iodine bonds |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating theoretical NMR chemical shifts (¹H and ¹³C). researchgate.netdaneshyari.com The predicted shifts are referenced against a standard, typically Tetramethylsilane (TMS). docbrown.info The chemical environment of each nucleus, influenced by the electron-donating amino group and the electron-withdrawing iodo and carboxyl groups, determines its chemical shift.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | ~12.0-13.0 | ~168-172 | The acidic proton is highly deshielded. docbrown.info |

| -NH₂ | ~4.0-5.0 | N/A | Shift can vary based on solvent and concentration. |

| Aromatic H (ortho to -NH₂) | ~6.5-7.0 | ~145-150 (C-NH₂) | Shielded by the amino group. |

| Aromatic H (meta to -NH₂) | ~7.0-7.5 | ~115-120 | Less influenced by the substituents. |

| Aromatic C (C-COOH) | N/A | ~130-135 | Deshielded by the carboxyl group. |

| Aromatic C (C-I) | N/A | ~90-100 | The heavy atom effect of iodine causes significant shielding. |

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net The predicted absorption maxima (λmax) correspond to transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the spectrum is expected to show transitions characteristic of substituted aromatic systems, such as π → π* and n → π* transitions.

| Predicted λmax (nm) | Transition Type | Associated Orbitals |

|---|---|---|

| ~300-320 | n → π | From lone pairs of N or O to ring π orbitals |

| ~260-280 | π → π | From ring π orbitals to ring π orbitals |

| ~220-240 | π → π* | Higher energy transition within the aromatic system |

Non-Linear Optical (NLO) Properties Theoretical Studies

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational chemistry provides a powerful tool for predicting the NLO response of molecules, guiding the synthesis of new materials. jmcs.org.mx Key parameters for assessing NLO properties include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with a significant difference in electron distribution between their ground and excited states, often arising from intramolecular charge transfer (ICT) between donor and acceptor groups, tend to exhibit large β values. nih.gov

| Property | Symbol | Predicted Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | Calculated value | Indicates the overall polarity of the molecule. |

| Mean Polarizability | ⟨α⟩ | Calculated value | Measures the linear response of the electron cloud to an electric field. |

| Total First Hyperpolarizability | βtot | Calculated value | Dominant parameter for second-order NLO effects. jmcs.org.mx |

Thermodynamic Parameter Calculations

Theoretical calculations can determine various thermodynamic parameters of a molecule, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). researchgate.netnih.gov These properties are calculated from the vibrational frequencies and are essential for understanding the stability, reactivity, and equilibrium characteristics of a compound at different temperatures. The calculations provide a foundation for predicting the spontaneity of reactions and the thermal stability of the molecule.

| Parameter | Units | Value at 298.15 K | Description |

|---|---|---|---|

| Zero-point vibrational energy | kcal/mol | Calculated value | The vibrational energy at 0 K. |

| Enthalpy | kcal/mol | Calculated value | Total heat content of the system. |

| Entropy | cal/mol·K | Calculated value | Measure of the disorder or randomness of the system. |

| Gibbs Free Energy | kcal/mol | Calculated value | Indicates the spontaneity of a process at constant temperature and pressure. |

Application of Quantum Chemical Software Packages

The theoretical investigations described in this article are made possible by sophisticated quantum chemical software packages. These programs implement the complex mathematical formalisms of quantum mechanics to solve the Schrödinger equation for molecular systems.

Gaussian: Gaussian is one of the most widely used software packages in computational chemistry. daneshyari.com It is capable of performing a vast range of calculations, including geometry optimizations, frequency calculations, NBO analysis, and the prediction of spectroscopic (NMR, IR, UV-Vis) and NLO properties. uni-muenchen.denih.gov It supports numerous theoretical methods, most notably Hartree-Fock (HF) and Density Functional Theory (DFT), with a wide variety of basis sets. daneshyari.com

Amsterdam Density Functional (ADF): ADF is another powerful computational chemistry program that, as its name suggests, is primarily focused on DFT calculations. nih.gov A key feature of ADF is its use of Slater-Type Orbitals (STOs) as basis functions, which can offer advantages in describing the electron density near the nucleus and for certain properties, particularly for systems containing heavy elements like iodine. nih.gov It is also used for geometry optimizations and the calculation of spectroscopic and electronic properties.

Reactivity and Mechanistic Studies of Functional Groups

Reactivity of the Amino Group

The amino group (-NH₂) attached to the aromatic ring is a powerful activating group and a primary site for a range of chemical modifications.

Aromatic primary amines are well-known to undergo diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). rjptonline.org This reaction converts the amino group of 6-Amino-2,3-diiodobenzoic acid into a highly versatile diazonium salt intermediate. These salts are often unstable and are typically used immediately in subsequent reactions. nih.gov

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating a variety of nucleophilic substitution reactions to replace the original amino group. These transformations, some of which are known as Sandmeyer reactions, provide pathways to a wide array of substituted benzoic acid derivatives. scirp.orgscirp.orgresearchgate.net While diazonium salts from some aminobenzoic acids can be susceptible to hydroxylation, especially with heating, they open up numerous synthetic possibilities. scirp.orgscirp.org

Table 1: Potential Diazotization-Based Transformations

| Reagent(s) | Product Functional Group | Reaction Name/Type |

|---|---|---|

| CuCl/HCl | -Cl (Chloro) | Sandmeyer Reaction |

| CuBr/HBr | -Br (Bromo) | Sandmeyer Reaction |

| CuCN/KCN | -CN (Cyano) | Sandmeyer Reaction |

| H₂O, Δ | -OH (Hydroxy) | Hydrolysis |

| HBF₄, Δ | -F (Fluoro) | Balz-Schiemann Reaction |

| KI | -I (Iodo) | Substitution |

Beyond diazotization, the nucleophilic nature of the amino group allows for direct substitution reactions, most notably acylation and alkylation.

Acylation: The amino group can be readily acylated by reacting with acyl halides or acid anhydrides to form an amide linkage. google.com For instance, reaction with an acyl chloride (R-COCl) in the presence of a base like pyridine (B92270) would yield the corresponding N-acyl derivative. libretexts.orglibretexts.org This transformation is often used to protect the amino group or to introduce new molecular fragments. A patent describing the acylation of the structurally similar 3-amino-2,4,6-triiodobenzoic acid with an acid chloride demonstrates the feasibility of this reaction on a heavily halogenated aromatic ring. google.com

Alkylation: The amino group can also undergo alkylation, for example, by reaction with alkyl halides or dialkyl sulfates. google.com This introduces alkyl substituents onto the nitrogen atom. Controlling the degree of alkylation (to form secondary or tertiary amines) can be challenging but is a standard transformation for aromatic amines.

Reactivity of the Carboxylic Acid Group

The carboxylic acid (-COOH) is an acidic functional group that can be converted into several important derivatives.

The acidic proton of the carboxylic acid group readily reacts with bases to form carboxylate salts. This is a fundamental acid-base reaction.

A more synthetically significant transformation is esterification. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄ or HCl), converts the -COOH group into an ester (-COOR). masterorganicchemistry.comnih.gov This is an equilibrium-driven process, often favored by using the alcohol as the solvent to drive the reaction forward. masterorganicchemistry.com The esterification of amino acids can be more complex due to their zwitterionic nature, but various methods have been developed to achieve this transformation under mild conditions. researchgate.net The reaction proceeds by acid-catalyzed protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

To increase the reactivity of the carboxyl group for acylation reactions, it can be converted into more electrophilic derivatives such as acyl halides and acid anhydrides. chemdictionary.org

Acyl Halide Formation: Carboxylic acids react with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form acyl chlorides (-COCl). libretexts.orglibretexts.org For example, reacting this compound with thionyl chloride would replace the -OH of the carboxyl group with a -Cl, yielding 6-Amino-2,3-diiodobenzoyl chloride. google.com This derivative is a much more potent acylating agent than the parent carboxylic acid. libretexts.org

Acid Anhydride (B1165640) Formation: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, often at high temperatures or by using a dehydrating agent. byjus.comyoutube.com A more common laboratory method involves reacting an acyl chloride with the carboxylate salt of a carboxylic acid. chemdictionary.orgwikipedia.org These anhydrides are also effective acylating agents, reacting with nucleophiles like alcohols and amines to form esters and amides, respectively. wikipedia.orglibretexts.org

Reactivity of the Iodine Substituents

The two iodine atoms on the aromatic ring are significant features of the molecule, primarily due to the nature of the carbon-iodine (C-I) bond. Aryl iodides are the most reactive of the aryl halides in many substitution and coupling reactions because the C-I bond is the weakest and iodide is an excellent leaving group. fiveable.mereddit.com

The reactivity of the aryl iodide bond is influenced by the other substituents on the ring. fiveable.me Electron-withdrawing groups generally enhance reactivity towards nucleophilic aromatic substitution, while electron-donating groups can decrease it. fiveable.me In this compound, the electron-donating amino group and the electron-withdrawing carboxylic acid group will have opposing effects, influencing the precise reactivity at the C2 and C3 positions.

Aryl iodides are particularly valuable substrates in a wide range of palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds.

Table 2: Potential Reactions of Iodine Substituents

| Reaction Name | Coupling Partner | Reagent/Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, Base | C-C |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | C-N |

| Stille Coupling | Organostannane | Pd catalyst | C-C |

These reactions provide powerful tools for elaborately modifying the structure of this compound, using the iodine atoms as handles for further functionalization.

Intramolecular Processes

In the solid state and in non-polar solvents, carboxylic acids like this compound are known to form hydrogen-bonded dimers. Within these dimers, a concerted double proton transfer can occur between the carboxyl groups of the two interacting molecules. nih.govnih.gov This process involves the simultaneous exchange of two protons through the hydrogen bonds.

The rate of this proton tunneling is sensitive to the mass of the atoms involved and the potential energy barrier for the exchange. nih.gov Studies on benzoic acid dimers have shown that substitution on the aromatic ring can influence this barrier. For this compound, the electronic effects of the amino and iodo substituents would be transmitted to the carboxyl group, potentially altering the acidity of the carboxylic proton and the strength of the hydrogen bonds within the dimer, thereby modulating the proton exchange dynamics. Isotope effects, where deuterium (B1214612) is substituted for hydrogen, have been instrumental in studying these tunneling phenomena, as the heavier isotope tunnels at a significantly lower rate. nih.gov

Table 1: Theoretical Geometrical Parameters for Dimeric 2-amino-3,5-diiodobenzoic acid *

| Parameter | Bond Length (Å) / Angle (°) |

| O-H···O | 1.638 |

| O-H | 1.021 |

| C=O | 1.250 |

| C-O | 1.312 |

| C-N | 1.391 |

| C-I (ortho to -NH₂) | 2.120 |

| C-I (para to -NH₂) | 2.098 |

| O-H-O Angle | 176.5 |

*Data from computational studies on the analogous compound 2-amino-3,5-diiodobenzoic acid and is intended to be illustrative. nih.gov

The rotation of the carboxyl and amino groups in this compound is subject to steric hindrance from the adjacent bulky iodine atoms. The energy barrier to rotation around the C-COOH and C-NH₂ bonds can be significant.

For the carboxyl group, the ortho-iodo substituent at the C2 position would create a substantial steric clash with the hydroxyl group of the carboxylic acid, restricting its free rotation. This steric hindrance can influence the planarity of the carboxyl group with respect to the benzene (B151609) ring.

Similarly, the amino group at C6 is flanked by an iodine atom at C2 (in the case of numbering starting from the carboxyl group as C1) and the carboxyl group. This crowded environment would also lead to a significant rotational barrier for the amino group. Computational studies on ortho-substituted aromatic compounds have demonstrated a dramatic increase in rotational barriers with increasing size of the ortho-substituent.

Table 2: Calculated Rotational Barriers for Functional Groups in a Substituted Benzene Ring Analogue *

| Rotating Group | Ortho Substituent | Calculated Rotational Barrier (kcal/mol) |

| -C(O)N(CH₃)₂ | H | 4.5 |

| -C(O)N(CH₃)₂ | Cl | 19.2 |

| -C(O)N(CH₃)₂ | CH₃ | 14.7 |

*This table illustrates the impact of ortho-substituents on rotational barriers in analogous benzamide (B126) systems. The large atomic radius of iodine would be expected to result in even higher rotational barriers in this compound.

Derivatives and Structure Activity Relationship Sar Exploration

Design and Synthesis of Novel Derivatives

The design of novel derivatives of 6-Amino-2,3-diiodobenzoic acid is primarily guided by the strategic modification of its two key functional groups: the amino (-NH₂) group and the carboxylic acid (-COOH) group. These sites offer opportunities for a variety of chemical transformations to create new molecules with altered properties.

Common synthetic strategies include:

Acylation of the Amino Group: The nucleophilic amino group can be readily acylated by reacting it with various acid chlorides or anhydrides. This reaction forms an amide linkage, introducing a wide range of substituents. For instance, reaction with benzoyl chloride would yield N-benzoyl-6-amino-2,3-diiodobenzoic acid. researchgate.net

Esterification of the Carboxylic Acid Group: The carboxylic acid group can be converted into an ester by reaction with an alcohol under acidic conditions (e.g., Fischer esterification). This modification can alter the compound's solubility and polarity.

Amidation of the Carboxylic Acid Group: Reacting the carboxylic acid (or its more reactive acyl chloride derivative) with an amine leads to the formation of an amide. This allows for the introduction of another variable substituent.

Multi-component Reactions: More complex derivatives can be synthesized using multi-component reactions, where several starting materials are combined in a single step to create a highly functionalized product. researchgate.net

Comparative Studies with Related Halogenated Benzoic Acid Isomers

To understand the unique properties of this compound, it is crucial to compare it with its isomers—compounds that share the same chemical formula but have a different arrangement of atoms. masterorganicchemistry.comyoutube.com These comparisons highlight how the specific placement and type of halogen atoms influence the molecule's behavior.

A comparison between di-iodinated and di-brominated aminobenzoic acids reveals the significant role that the identity of the halogen atom plays. While not a direct isomer, 2-Amino-3,5-dibromobenzoic acid provides a valuable comparison point for understanding halogen effects. scbt.com A detailed study on the positional isomers 2-amino-3,5-dibromobenzoic acid and 2-amino-3,5-diiodobenzoic acid showed that the nature of the halogen and its position significantly impact the molecule's geometry and electronic properties. nih.gov

Key differences arise from the properties of iodine versus bromine:

Atomic Size and Steric Hindrance: Iodine is larger than bromine, leading to greater steric hindrance around the functional groups. In this compound, the iodine at the 2-position is ortho to the carboxylic acid, which can force the -COOH group out of the plane of the benzene (B151609) ring, affecting conjugation.

Electronegativity and Inductive Effects: Bromine is more electronegative than iodine. This results in a stronger electron-withdrawing inductive effect from bromine substituents compared to iodine substituents.

Polarizability: Iodine is more polarizable than bromine, which can lead to stronger van der Waals interactions and influence intermolecular bonding.

Computational studies on 2-amino-3,5-dihalogenated benzoic acids have shown that these differences affect properties like the HOMO-LUMO gap and molecular electrostatic potential. nih.gov

| Property | Iodine (I) | Bromine (Br) | Impact on Benzoic Acid Derivatives |

|---|---|---|---|

| Atomic Radius (pm) | 133 | 114 | Larger halogens cause more significant steric hindrance, affecting molecular conformation. |

| Electronegativity (Pauling Scale) | 2.66 | 2.96 | Higher electronegativity leads to a stronger electron-withdrawing inductive effect, increasing acidity. |

| Polarizability (ų) | 5.35 | 3.05 | Higher polarizability enhances intermolecular forces like London dispersion forces. |

Comparing this compound with its positional isomer, 4-Amino-3,5-diiodobenzoic acid, provides critical insights into how substituent placement affects molecular properties. solubilityofthings.comontosight.ainih.gov

In 4-Amino-3,5-diiodobenzoic acid, the amino group is para to the carboxylic acid, and the two iodine atoms are positioned symmetrically meta to the carboxyl group. ontosight.ai This arrangement leads to different electronic and steric environments compared to the 6-amino-2,3-diiodo isomer.

Symmetry: The 4-amino isomer possesses a higher degree of symmetry, which can influence its crystal packing and physical properties like melting point.

Hydrogen Bonding: In the 6-amino isomer, the ortho-amino group can form a strong intramolecular hydrogen bond with the adjacent carboxylic acid. This is not possible in the 4-amino isomer, where intermolecular hydrogen bonding would be more prevalent.

Electronic Effects: The electronic interplay between the electron-donating amino group and the electron-withdrawing carboxyl group is transmitted differently. In the 4-amino isomer, there is direct resonance interaction between the para-positioned groups, whereas in the 6-amino isomer, the interaction is more complex due to the ortho/meta relationship.

These structural differences are expected to result in distinct acidity (pKa) values, reactivity patterns, and biological activities. solubilityofthings.comontosight.ai

Elucidation of Structure-Reactivity Relationships

The reactivity of this compound is a direct consequence of its structure, specifically the electronic effects of its substituents. The amino group (-NH₂) is an activating, electron-donating group (via resonance), while the iodine atoms and the carboxylic acid group (-COOH) are deactivating, electron-withdrawing groups (via induction). researchgate.netpsu.edu

Acidity (pKa): The presence of two strongly electron-withdrawing iodine atoms is expected to significantly increase the acidity of the carboxylic acid (i.e., lower its pKa value) compared to benzoic acid or aminobenzoic acid. psu.edu This is because the inductive effect of the halogens helps to stabilize the resulting carboxylate anion. The ortho-amino group, while electron-donating through resonance, can also stabilize the conjugate base through hydrogen bonding.

Nucleophilicity of the Amino Group: The electron-withdrawing iodine atoms decrease the electron density on the benzene ring and, by extension, on the nitrogen atom of the amino group. This reduces the nucleophilicity and basicity of the amino group compared to aniline. learncbse.in

| Substituent | Position | Electronic Effect | Impact on Carboxylic Acid Acidity | Impact on Amino Group Basicity |

|---|---|---|---|---|

| -NH₂ | 6 (ortho) | Donating (Resonance), Withdrawing (Inductive) | Decreases (Resonance), Increases (Inductive) | - |

| -I | 2 (ortho) | Withdrawing (Inductive) | Increases | Decreases |

| -I | 3 (meta) | Withdrawing (Inductive) | Increases | Decreases |

Exploration of Substituent Effects on Molecular Conformation and Electronic Properties

The substituents on the benzene ring dictate the molecule's three-dimensional shape and the distribution of electron density, which are fundamental to its chemical behavior.

Molecular Conformation: A key conformational feature of this compound is the likely presence of a strong intramolecular hydrogen bond between the hydrogen of the amino group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction would create a more planar, rigid six-membered ring structure. However, the significant steric bulk of the iodine atom at the 2-position (ortho to the carboxyl group) could counteract this by forcing the -COOH group to twist out of the plane of the benzene ring. This twisting would disrupt π-conjugation between the carboxyl group and the aromatic system.

Electronic Properties: The electronic landscape of the molecule is heavily influenced by its substituents.

Inductive Effects: The electronegative iodine atoms pull electron density away from the ring through the sigma bonds. nih.govnih.gov

Resonance Effects: The amino group donates electron density into the ring through its lone pair, increasing electron density at the ortho and para positions relative to it (positions 3 and 5).

HOMO-LUMO Gap: Computational studies on the related 2-amino-3,5-diiodobenzoic acid have shown that the presence of heavy halogens like iodine tends to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often resulting in a narrower HOMO-LUMO gap. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, which has implications for its color and photochemical reactivity.

The combination of these steric and electronic effects creates a unique molecular environment that distinguishes this compound from its isomers and other halogenated benzoic acids. nih.gov

Potential Research Applications and Future Directions

Utility in Advanced Organic Synthesis as a Building Block for Complex Molecules

Aminobenzoic acids are recognized as versatile building blocks in organic synthesis. The presence of amino and carboxylic acid functional groups allows for a variety of chemical transformations, enabling their incorporation into more complex molecular architectures. The iodine atoms on the aromatic ring of 6-Amino-2,3-diiodobenzoic acid could serve as reactive sites for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Future research could explore the reactivity of the carbon-iodine bonds and the influence of the amino and carboxyl groups on these transformations, potentially leading to the synthesis of novel heterocyclic compounds or highly substituted aromatic systems.

Development of Novel Materials

The incorporation of heavy atoms like iodine into organic molecules can impart unique electronic and optical properties. This makes diiodinated compounds like this compound interesting candidates for materials science research.

The high atomic number of iodine can enhance spin-orbit coupling, a property that is valuable in the design of phosphorescent materials for organic light-emitting diodes (OLEDs). Furthermore, the extended π-system of the benzoic acid derivative could be modified to tune its absorption and emission characteristics. Theoretical studies and subsequent synthesis could focus on polymers or coordination complexes incorporating the this compound moiety to investigate their potential as new photofunctional materials.

The functional groups present in this compound could be utilized for surface functionalization or as recognition elements in chemical sensors. The amino group, for instance, could interact with specific analytes through hydrogen bonding or coordination. The iodinated aromatic ring could also participate in halogen bonding, a non-covalent interaction that is increasingly being explored in crystal engineering and supramolecular chemistry for the design of sensors and other functional materials.

Environmental Chemistry Research

The environmental fate of iodinated organic compounds is an area of growing interest due to their use in various applications, including as X-ray contrast media.

Iodinated organic compounds can enter the environment through various pathways. osti.govuj.ac.za Their fate is determined by processes such as photolysis, microbial degradation, and sorption to soil and sediment. osti.gov Research on the environmental transformation of compounds structurally similar to this compound has shown that deiodination can occur, leading to the formation of less halogenated byproducts. nih.gov Future studies could investigate the persistence and transformation of this compound under various environmental conditions to assess its potential environmental impact. The distribution of iodine in the environment is complex, involving atmospheric, terrestrial, and marine compartments. osti.govuj.ac.za

Diatrizoic acid, a widely used X-ray contrast agent, is a triiodinated derivative of aminobenzoic acid and serves as a relevant model for understanding the potential biodegradation of this compound. Studies have shown that diatrizoic acid is generally persistent in the environment and conventional wastewater treatment processes are often ineffective at its complete removal. nih.gov However, some microorganisms have been shown to be capable of partially degrading diatrizoic acid, primarily through deiodination and transformation of the side chains. nih.gov Identified degradation products of diatrizoic acid include mono- and di-iodinated analogs. nih.gov Research into the specific microbial consortia and enzymatic pathways responsible for the degradation of these compounds is ongoing and could provide insights into the potential biodegradability of other iodinated aminobenzoic acids.

Analysis of Abiotic Degradation Processes (e.g., Photolysis, Reaction with Hydroxyl Radicals)

The environmental fate of this compound is largely dictated by abiotic degradation processes, primarily photolysis and reactions with hydroxyl radicals. The presence of iodine atoms on the aromatic ring makes the compound susceptible to photolytic cleavage. Ultraviolet radiation can induce the homolytic cleavage of the carbon-iodine bond, leading to the formation of aryl radicals and iodide ions. This process is a common degradation pathway for iodinated aromatic compounds.

Hydroxyl radicals (•OH), which are highly reactive species found in the atmosphere and aquatic environments, are expected to react readily with this compound. nih.govnih.gov The reaction can proceed through several pathways, including addition to the aromatic ring and hydrogen abstraction from the amino group. nih.govresearchgate.net The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid and iodine substituents will influence the sites of hydroxyl radical attack. The degradation products will depend on the specific reaction conditions.

Table 1: Potential Abiotic Degradation Pathways and Products of this compound

| Degradation Process | Proposed Mechanism | Potential Primary Products |

| Photolysis | Homolytic cleavage of C-I bonds upon UV irradiation. | 6-Amino-2-iodobenzoic acid, 6-Amino-3-iodobenzoic acid, 6-Aminobenzoic acid, Iodide ions |

| Reaction with Hydroxyl Radicals (•OH) | •OH addition to the aromatic ring, followed by further reactions. | Hydroxylated and deiodinated derivatives. |

| Hydrogen abstraction from the amino group. | N-centered radical leading to oxidation products. |

Future Research Directions for this compound

The unique substitution pattern of this compound presents several avenues for future research, from its synthesis to its potential applications.

Targeted Synthetic Routes for the Specific Isomer

Currently, there is no established, high-yield synthetic route specifically for this compound. Future research should focus on developing regioselective methods for its synthesis. A potential approach could involve the direct iodination of 6-aminobenzoic acid under carefully controlled conditions to favor the 2,3-diiodo substitution pattern. Another strategy could be the functionalization of a pre-iodinated benzene (B151609) derivative, followed by the introduction of the amino and carboxyl groups.

Detailed Characterization and Computational Studies Unique to the 6-Amino-2,3-diiodo Substitution Pattern

A comprehensive characterization of this compound is essential for understanding its properties. This would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure.

Computational studies, using methods like Density Functional Theory (DFT), would provide valuable insights into the molecule's electronic structure, geometry, and reactivity. researchgate.netnih.gov These studies could help predict its spectroscopic properties and rationalize its chemical behavior, particularly the influence of the ortho- and meta-iodine substituents on the amino and carboxylic acid groups.

Table 2: Proposed Spectroscopic and Computational Characterization Methods

| Technique | Information to be Obtained |

| ¹H NMR | Chemical shifts and coupling constants of aromatic and amino protons. |

| ¹³C NMR | Chemical shifts of carbon atoms in the aromatic ring and functional groups. |

| Infrared (IR) Spectroscopy | Vibrational frequencies of N-H, C=O, C-I, and other functional groups. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties (HOMO-LUMO), and predicted spectroscopic data. |

Exploration of Specific Reactivity Profiles and Derivatization Pathways

The reactivity of this compound is governed by its three functional groups: the amino group, the carboxylic acid group, and the iodine atoms. The amino group can undergo reactions such as acylation, alkylation, and diazotization. The carboxylic acid can be converted into esters, amides, and acid chlorides. The iodine atoms can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds. waters.comnih.govmdpi.comdoi.orgresearchgate.net

Future research should explore these derivatization pathways to synthesize a library of novel compounds with potentially interesting biological or material properties.

Potential Niche Applications in Chemical Synthesis or Materials Science

The versatile reactivity of this compound makes it a promising building block in chemical synthesis. Its derivatives could serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. mdpi.com The presence of two iodine atoms offers the potential for creating complex molecular architectures through sequential cross-coupling reactions.

In materials science, the incorporation of this diiodinated aminobenzoic acid into polymers could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties due to the heavy iodine atoms. Its derivatives could also be explored as components of novel organic electronic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.